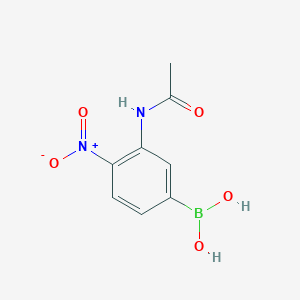

(3-Acetamido-4-nitrophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-acetamido-4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVXLCMYNUPALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674557 | |

| Record name | (3-Acetamido-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-37-3 | |

| Record name | (3-Acetamido-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Acetamido-4-nitrophenyl)boronic acid chemical properties

An In-Depth Technical Guide to (3-Acetamido-4-nitrophenyl)boronic acid: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a trifunctional synthetic building block poised for significant applications in medicinal chemistry and organic synthesis. Its unique architecture, featuring a boronic acid for cross-coupling, a nitro group amenable to reduction, and an acetamido group for modulating solubility and providing hydrogen bonding interactions, offers a versatile platform for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of the compound's physicochemical properties, outlines a robust synthetic pathway, details its reactivity in cornerstone reactions such as the Suzuki-Miyaura coupling, and explores its potential applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties

This compound is a specialized reagent whose utility is derived from the interplay of its three distinct functional groups. The electron-withdrawing nitro group, positioned ortho to the boronic acid, and the electron-donating acetamido group, positioned meta, create a unique electronic environment that influences the reactivity of the C-B bond.

Key Chemical Data

A summary of the essential properties for this compound is presented below. It is important to note that while the structure is well-defined, its CAS number is not consistently reported across major databases, and some sources may associate its CAS with related ester derivatives.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 78887-37-3 (Potential ambiguity, may refer to ester) | [1] |

| Molecular Formula | C₈H₉BN₂O₅ | [1] |

| Molecular Weight | 223.98 g/mol | [1] |

| Appearance | Expected to be a yellow to off-white solid | Analog Data |

| InChI Key | ADVXLCMYNUPALJ-UHFFFAOYSA-N | [1] |

| Solubility | Expected to be soluble in polar organic solvents (DMF, DMSO, Ethanol) and slightly soluble in water. | [2] |

Structural Analysis

The molecule's functionality is dictated by its substituted phenyl ring:

-

Boronic Acid [-B(OH)₂]: This is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[3]

-

Nitro Group [-NO₂]: A strong electron-withdrawing group that modulates the reactivity of the phenyl ring. Critically, it can be readily reduced to an amine (-NH₂), providing a secondary site for chemical diversification.

-

Acetamido Group [-NHC(O)CH₃]: This group influences the molecule's polarity and solubility. As a hydrogen bond donor and acceptor, it can play a crucial role in molecular recognition when the scaffold is incorporated into a larger, biologically active molecule.[4]

Synthesis and Purification

While not widely commercialized, a robust and logical synthesis of this compound can be envisioned using modern organometallic techniques. The most field-proven approach is the Miyaura borylation, which allows for the direct conversion of an aryl halide to the corresponding boronic acid or ester.[5]

Proposed Synthetic Workflow: Miyaura Borylation

This protocol proposes the synthesis from the commercially available precursor, N-(5-bromo-2-nitrophenyl)acetamide. The causality behind this choice is the strategic installation of the boronic acid group as the final step, preserving the sensitive C-B bond from the potentially harsh conditions required for nitration or acetylation.

Caption: Proposed two-step, one-pot synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound from N-(5-bromo-2-nitrophenyl)acetamide.

Materials:

-

N-(5-bromo-2-nitrophenyl)acetamide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(5-bromo-2-nitrophenyl)acetamide (1.0 equiv), B₂pin₂ (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous potassium acetate (3.0 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

-

Borylation: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Hydrolysis: After cooling the reaction to room temperature, add 1 M HCl solution and stir vigorously for 2-4 hours to hydrolyze the intermediate pinacol ester.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Self-Validation: The success of the reaction is contingent on maintaining anhydrous and anaerobic conditions during the borylation step to prevent premature hydrolysis of the diboron reagent and deactivation of the palladium catalyst.[6] The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and HRMS analysis.

Chemical Reactivity and Key Protocols

The primary utility of this compound lies in its capacity to undergo Suzuki-Miyaura cross-coupling, a Nobel prize-winning reaction that is a cornerstone of modern synthetic chemistry.[3]

The Suzuki-Miyaura Coupling Reaction

This palladium-catalyzed reaction couples the aryl group from the boronic acid with an organic halide (or triflate), forming a new C-C bond.[7] The reaction is valued for its mild conditions and high tolerance for various functional groups.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Reactivity: The presence of the strongly electron-withdrawing nitro group can decrease the nucleophilicity of the aryl group on the boronic acid. This may slow the rate-limiting transmetalation step.[8] However, this electronic deactivation is often overcome by the judicious choice of catalyst, ligand, and base, and nitrophenylboronic acids are generally effective coupling partners.[9]

Protocol: General Suzuki-Miyaura Cross-Coupling

Objective: To couple this compound with a generic aryl bromide.

Materials:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Solvent System (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

Reaction Setup: In a flask, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (0.05 equiv).

-

Degassing and Solvent Addition: Seal the flask, and degas by evacuating and backfilling with an inert gas three times. Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water).

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Reactivity of Other Functional Groups

-

Nitro Group Reduction: The nitro group can be selectively reduced to an aniline using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl, or sodium dithionite). This unmasks a nucleophilic amine, which is a key functional handle for subsequent reactions like amide bond formation or sulfonylation.

-

Amide Hydrolysis: Under harsh acidic or basic conditions, the acetamido group can be hydrolyzed back to an amine. This is typically a less desirable transformation unless specifically planned.

Applications in Research and Drug Development

While specific examples in the literature for this compound are scarce, its structure makes it a highly valuable scaffold for creating libraries of complex molecules in drug discovery programs. Boronic acids are key components in several FDA-approved drugs and are widely investigated as enzyme inhibitors.[10][11]

Logical Application Workflow:

Caption: A logical workflow for multi-step synthesis using the reagent.

-

As a Versatile Scaffold: The true power of this reagent is in sequential functionalization. A researcher can first perform a Suzuki coupling to build a core biaryl structure. Subsequently, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions. This allows for the rapid generation of molecular diversity from a single starting block.

-

Enzyme Inhibition: Boronic acids are well-known reversible, covalent inhibitors of serine proteases, where the boron atom interacts with the catalytic serine residue.[12] Compounds derived from this scaffold could be targeted against enzymes implicated in diseases ranging from cancer to viral infections.[13]

-

Probe Development: The inherent properties of boronic acids to interact with diols can be exploited. While less common for phenylboronic acids with electron-withdrawing groups, this functionality remains a potential avenue for developing probes for saccharides or other biological diol-containing molecules.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. The following recommendations are extrapolated from data on structurally similar compounds like 3- and 4-nitrophenylboronic acid.[14][15][16]

-

Hazard Identification:

-

Harmful if swallowed (Acute Toxicity, Oral).[16]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from moisture and oxidizing agents.

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Conclusion

This compound represents a sophisticated and highly functionalized building block for advanced organic synthesis. While its direct applications are still emerging, its potential is clear. The strategic placement of three distinct and orthogonally reactive functional groups provides chemists with a powerful tool to access novel chemical space efficiently. For researchers in drug discovery, this reagent offers a pre-packaged scaffold ideal for constructing libraries of potential therapeutic agents, particularly those targeting enzymes where the boronic acid moiety can act as a potent pharmacophore. As synthetic methodologies continue to advance, the utility of such multi-functional reagents will undoubtedly grow, solidifying their place in the modern chemist's toolbox.

References

-

ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

MDPI. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

ResearchGate. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

PubMed. (2020). Design and discovery of boronic acid drugs. [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Pharmaffiliates. (n.d.). 4-Nitrophenylboronic acid. [Link]

-

Frontier Specialty Chemicals. (n.d.). Boronic Acids. [Link]

-

ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. [Link]

-

ResearchGate. (n.d.). Preparation of 4‐nitrophenylboronic acid (4). [Link]

-

Boron Molecular. (n.d.). Buy 3-Nitrophenylboronic acid. [Link]

-

Chemsrc. (2025). (4-Nitrophenyl)boronic acid. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. (n.d.). 3-Nitrophenylboronic Acid. [Link]

-

PubChem. (n.d.). 4-Nitrophenylboronic acid. [Link]

-

GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. [Link]

-

GlobalChemMall. (n.d.). (4-Nitrophenyl)boronic acid. [Link]

-

SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

-

MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

Sources

- 1. 3-Acetamido-4-nitrophenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. 4-Nitrophenylboronic acid | 24067-17-2 [chemicalbook.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 12. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-硝基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Nitrophenylboronic acid | C6H6BNO4 | CID 2773552 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (3-Acetamido-4-nitrophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Acetamido-4-nitrophenyl)boronic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to construct complex molecular architectures. This guide provides a comprehensive, technically-grounded overview of a reliable synthetic route to this important intermediate. We will delve into a robust two-step synthetic pathway, beginning with the preparation of a key halogenated precursor, followed by a palladium-catalyzed Miyaura borylation. The rationale behind reagent selection, reaction conditions, and purification strategies will be discussed in detail to ensure scientific integrity and reproducibility. This document is designed to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental protocols.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as critical intermediates in the pharmaceutical industry. The target molecule, this compound, possesses a unique combination of functional groups: a boronic acid for coupling reactions, an acetamido group which can modulate solubility and engage in hydrogen bonding, and a nitro group which is a versatile precursor for an amino group. This substitution pattern makes it a highly sought-after reagent for creating libraries of compounds in drug discovery programs.

This guide will focus on a logical and field-proven synthetic strategy: the Miyaura borylation of a pre-functionalized aryl halide. This approach is selected for its high functional group tolerance, reliability, and scalability.

Synthetic Strategy Overview

The synthesis is strategically divided into two main stages: the preparation of a suitable aryl bromide precursor, followed by the introduction of the boronic acid moiety via a Miyaura borylation. This multi-step approach allows for precise control over the regiochemistry of the final product.

Figure 1. Overall synthetic workflow.

Stage 1: Synthesis of the Key Precursor, 5-Bromo-2-nitroacetanilide

The success of the Miyaura borylation is contingent on the availability of a suitable aryl halide. We will construct our target precursor, 5-bromo-2-nitroacetanilide, from commercially available acetanilide.

Step 1: Nitration of Acetanilide

The first step involves the electrophilic aromatic substitution (nitration) of acetanilide. The acetamido group is an activating, ortho, para-directing group. While this reaction yields a mixture of isomers, the para-substituted product is typically the major product due to reduced steric hindrance.

Causality: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed. The reaction is conducted at low temperatures (0-10°C) to minimize the formation of dinitro-substituted byproducts and to control the exothermic nature of the reaction.

Step 2: Bromination of 3-Nitroacetanilide

The subsequent step is the bromination of 3-nitroacetanilide. The acetamido group is the more strongly activating and directing group on the ring, guiding the incoming electrophile.

Causality: The reaction is typically carried out in a solvent like acetic acid, which can solubilize the starting material and the bromine. The nitro group is a deactivating group, which will slow the rate of reaction compared to the bromination of acetanilide itself.

Stage 2: Miyaura Borylation and Final Hydrolysis

With the aryl bromide precursor in hand, the core transformation to install the boronic acid group can be performed.

Step 3: Miyaura Borylation of 5-Bromo-2-nitroacetanilide

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent.[1][2] This reaction is highly efficient and tolerates a wide array of functional groups, including the nitro and acetamido moieties present in our substrate.[3]

Figure 2. Catalytic cycle of the Miyaura Borylation.

Causality and Reagent Choice:

-

Palladium Catalyst: A catalyst such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is commonly used. The dppf ligand provides the necessary stability and electronic properties to the palladium center to facilitate the catalytic cycle.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. It is a stable solid that is easy to handle.

-

Base: A weak base like potassium acetate (KOAc) is crucial.[1] Its role is not to activate the diboron reagent directly, but rather to facilitate the transmetalation step by forming a more reactive palladium(II) acetate intermediate.[1][3] A strong base could lead to undesired side reactions.

-

Solvent: An aprotic polar solvent such as dioxane or DMSO is typically used to ensure all components remain in solution at the reaction temperature (typically 80-100°C).

Step 4: Hydrolysis of the Pinacol Boronate Ester

The Miyaura borylation yields a pinacol boronate ester, which is generally more stable and easier to purify than the corresponding boronic acid. This ester can be used directly in subsequent Suzuki-Miyaura couplings. However, for isolation of the final boronic acid, a hydrolysis step is required.

Causality: Acidic aqueous workup is typically sufficient to cleave the pinacol ester and generate the free boronic acid. The reaction is often performed in a biphasic system to facilitate the separation of the product from the liberated pinacol.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of 5-Bromo-2-nitroacetanilide

-

Step A: Nitration of Acetanilide

-

To a flask submerged in an ice-salt bath, add concentrated sulfuric acid (35 mL).

-

Slowly add acetanilide (10.0 g, 74.0 mmol) in portions, ensuring the temperature remains below 10°C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (6.0 mL) to chilled concentrated sulfuric acid (10 mL). Keep this mixture cold.

-

Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature between 0 and 5°C.

-

After the addition is complete, stir the mixture for 1 hour at room temperature.

-

Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield a mixture of ortho and para-nitroacetanilide. The para isomer is the desired precursor for the next step.

-

Recrystallize from ethanol to separate the isomers. p-Nitroacetanilide is less soluble and will crystallize out upon cooling, while the o-nitroacetanilide remains in the mother liquor.

-

-

Step B: Bromination of p-Nitroacetanilide

-

Dissolve p-nitroacetanilide (5.0 g, 27.8 mmol) in glacial acetic acid (50 mL).

-

Slowly add a solution of bromine (1.5 mL, 29.2 mmol) in glacial acetic acid (10 mL) dropwise with stirring.

-

Heat the mixture to 80°C for 1 hour.

-

Cool the reaction mixture and pour it into 200 mL of cold water.

-

Collect the precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to yield 5-bromo-2-nitroacetanilide.

-

Protocol 2: Synthesis of this compound

-

Step C: Miyaura Borylation

-

To a flame-dried Schlenk flask, add 5-bromo-2-nitroacetanilide (2.59 g, 10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), and potassium acetate (2.94 g, 30 mmol).

-

Add PdCl₂(dppf) (245 mg, 0.3 mmol, 3 mol%).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane (50 mL) via cannula.

-

Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude residue is the pinacol ester, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step.

-

-

Step D: Hydrolysis to Boronic Acid

-

Dissolve the crude this compound pinacol ester in a mixture of acetone (40 mL) and 1 M HCl (20 mL).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Data Summary

| Compound | Starting Material | Reagents | Typical Yield | Purity |

| 5-Bromo-2-nitroacetanilide | Acetanilide | HNO₃, H₂SO₄, Br₂ | 60-70% | >98% |

| This compound pinacol ester | 5-Bromo-2-nitroacetanilide | B₂pin₂, PdCl₂(dppf), KOAc | 75-85% | >95% |

| This compound | Pinacol Ester | HCl, Acetone | >90% | >98% |

Yields are estimates based on literature for similar substrates and may vary.

Conclusion

The synthesis of this compound can be reliably achieved through a well-planned, multi-step sequence. The Miyaura borylation of a halogenated precursor stands out as a robust and versatile method, tolerant of the key functional groups present in the target molecule. By carefully controlling the reaction conditions at each stage, from precursor synthesis to the final hydrolysis, high yields and purity of this valuable building block can be obtained. This guide provides the fundamental principles and a detailed procedural framework to empower researchers in their synthetic endeavors.

References

An In-Depth Technical Guide to (3-Acetamido-4-nitrophenyl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Phenylboronic Acids

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1] Their unique electronic properties and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have established them as critical building blocks for the construction of complex molecular architectures.[2][3] Among the vast family of arylboronic acids, those bearing multiple functional groups, such as (3-Acetamido-4-nitrophenyl)boronic acid, offer a nuanced platform for intricate molecular design. This guide provides a comprehensive technical overview of this compound (CAS No. 78887-37-3), detailing its synthesis, physicochemical properties, and strategic applications, with a focus on providing actionable insights for laboratory and developmental work.

Core Molecular Attributes of this compound

A thorough understanding of a reagent begins with its fundamental properties. This section outlines the key physical and chemical characteristics of this compound, providing a foundation for its effective use.

| Property | Value | Source(s) |

| CAS Number | 78887-37-3 | [4] |

| Molecular Formula | C₈H₉BN₂O₅ | |

| Molecular Weight | 223.98 g/mol | |

| Appearance | Typically a yellow to brown powder | Inferred from related compounds |

| Melting Point | Data not available; related compound (4-Nitrophenyl)boronic acid melts at 285-290 °C (dec.) | [5][6] |

| Solubility | Expected to be soluble in organic solvents like methanol, DMF, and DMSO; sparingly soluble in water. | Inferred from related compounds |

Strategic Synthesis: A Verifiable Protocol

The synthesis of this compound can be approached through a logical sequence of well-established organic transformations. While a direct, one-pot synthesis is not widely documented, a reliable two-step pathway involves the hydrogenation and subsequent acetylation of a nitrophenylboronic acid precursor. This method offers high yields and purity, making it a practical choice for laboratory-scale production.

Experimental Protocol: Two-Step Synthesis

This protocol provides a self-validating pathway to this compound, starting from the commercially available 4-nitrophenylboronic acid.

Step 1: Hydrogenation of 4-Nitrophenylboronic Acid to 4-Aminophenylboronic Acid

Causality: The initial step focuses on the selective reduction of the nitro group to an amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation.

Materials:

-

4-Nitrophenylboronic acid (1.0 eq)

-

Palladium on carbon (10% Pd, 0.05 eq)

-

Methanol (as solvent)

-

Hydrogen gas (H₂)

Procedure:

-

In a flask suitable for hydrogenation, dissolve 4-nitrophenylboronic acid in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-aminophenylboronic acid, which can be used in the next step without further purification.

Step 2: Acetylation of 4-Aminophenylboronic Acid

Causality: The final step involves the acylation of the newly formed amino group. Acetic anhydride is an effective and readily available acetylating agent. The reaction is typically carried out in a suitable solvent to ensure homogeneity.

Materials:

-

4-Aminophenylboronic acid (from Step 1, 1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Tetrahydrofuran (THF) or a similar aprotic solvent

Procedure:

-

Dissolve the 4-aminophenylboronic acid in THF.

-

To this solution, add acetic anhydride dropwise while stirring.

-

Continue to stir the reaction mixture at room temperature for 3-8 hours.[7]

-

Monitor the reaction by TLC.

-

Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization to afford this compound.

Caption: Two-step synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone of modern pharmaceutical and materials science research.[2]

The presence of the acetamido and nitro groups on the phenyl ring of the boronic acid influences the electronic nature of the molecule, which can affect the efficiency and outcome of the coupling reaction. The nitro group, being strongly electron-withdrawing, can enhance the rate of transmetalation, a key step in the catalytic cycle.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the use of this compound in a Suzuki-Miyaura coupling reaction. The specific conditions, particularly the choice of catalyst, ligand, and base, may require optimization depending on the coupling partner.

Materials:

-

This compound (1.1 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (0.01-0.05 eq)

-

Ligand (if required, e.g., XPhos, SPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., dioxane/water, DMF)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent system, and degas the mixture.

-

Add the palladium catalyst and ligand (if used).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the boronic acid moiety into drug candidates has seen a significant rise, with several boron-containing drugs receiving FDA approval.[1] Boronic acids can act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.

This compound serves as a valuable scaffold in medicinal chemistry for several reasons:

-

Multiple Functionalization Points: The acetamido, nitro, and boronic acid groups can be chemically modified to explore structure-activity relationships (SAR). For instance, the nitro group can be reduced to an amine, which can then be further derivatized.

-

Modulation of Physicochemical Properties: The substituents on the phenyl ring allow for the fine-tuning of properties such as lipophilicity, electronic character, and hydrogen bonding potential, which are critical for drug efficacy and pharmacokinetics.

-

Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for other functional groups, such as carboxylic acids, offering a different set of interactions with biological targets.

While specific therapeutic applications of this compound are not extensively reported in publicly available literature, its structural motifs are present in compounds explored for various therapeutic areas, including antimicrobial agents and non-steroidal anti-androgens.[9][10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Based on data for structurally related nitrophenylboronic acids, the following hazards should be considered:

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a valuable, multifunctional building block for organic synthesis and medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the potential for further functionalization, makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. As the demand for complex and diverse molecular architectures continues to grow, the strategic use of polysubstituted arylboronic acids like this one will undoubtedly play an increasingly important role in advancing chemical research and development.

References

-

Chemsrc. (4-Nitrophenyl)boronic acid | CAS#:24067-17-2. [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

National Center for Biotechnology Information. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]

- Google Patents.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

- Google Patents.

-

PubChem. 3-Nitrophenylboronic Acid. [Link]

-

PubChem. (4-Nitrophenyl)boronic acid. [Link]

-

ResearchGate. Convenient and practical preparation of acetylphenyl boronic acids. [Link]

-

ResearchGate. Preparation of 4‐nitrophenylboronic acid (4). [Link]

-

Royal Society of Chemistry. Reductive coupling of nitro compounds with boronic acid derivatives: an overview. [Link]

-

Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

- Google Patents.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

- Google Patents. 3-Amino-4-methoxy acetanilide (II)

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 页面加载中... [china.guidechem.com]

- 5. (4-Nitrophenyl)boronic acid | CAS#:24067-17-2 | Chemsrc [chemsrc.com]

- 6. 4-ニトロフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9132140B2 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

(3-Acetamido-4-nitrophenyl)boronic acid molecular weight

An In-depth Technical Guide to (3-Acetamido-4-nitrophenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids have emerged as indispensable tools. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex molecular architectures that form the backbone of many therapeutic agents.[1] Research into boronic acids has expanded significantly, leading to the approval of several boronic acid-containing drugs by regulatory bodies like the FDA, highlighting their therapeutic potential.[2]

This guide focuses on a specialized, yet highly potent, building block: This compound . While not as commonplace as simpler analogs, its unique trifunctional substitution pattern—a boronic acid for coupling, a nitro group as an electron-withdrawing feature or a precursor to an amine, and an acetamido group for modulating physicochemical properties—offers a sophisticated scaffold for researchers in drug development. This document provides a comprehensive overview of its properties, a robust protocol for its synthesis and characterization, and an exploration of its potential applications, grounded in the established chemistry of related compounds.

Physicochemical and Structural Properties

The precise arrangement of functional groups on the phenyl ring dictates the reactivity and utility of this compound. Understanding its core properties is the first step toward its effective application.

-

Chemical Structure: The molecule consists of a phenylboronic acid scaffold substituted with an acetamido group at the meta-position and a nitro group at the para-position relative to the boronic acid.

-

Molecular Formula: C₈H₉BN₂O₅

-

Molecular Weight: 239.98 g/mol

The electronic properties of the substituents significantly influence the pKa of the boronic acid. The electron-withdrawing nature of the nitro group is expected to decrease the pKa, making the boronic acid more Lewis acidic compared to unsubstituted phenylboronic acid.[3] This enhanced acidity can influence its reactivity in coupling reactions and its binding affinity in biological assays.

| Property | Predicted Value / Information | Source / Rationale |

| IUPAC Name | This compound | Nomenclature rules |

| Molecular Formula | C₈H₉BN₂O₅ | Deduced from structure |

| Molecular Weight | 239.98 g/mol | Calculated from formula |

| Appearance | Expected to be a yellow to off-white solid | Based on related nitro-containing arylboronic acids |

| pKa | ~7-8 | Predicted based on electron-withdrawing groups[3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | General characteristic of functionalized arylboronic acids |

Synthesis and Purification

This compound is not widely commercially available and is typically prepared via a multi-step synthesis. A logical and efficient pathway involves the acetylation of a commercially available precursor, 4-Amino-3-nitrophenylboronic acid .[4] This method is advantageous as it avoids direct nitration of an acetamidophenylboronic acid, which could lead to complex isomeric mixtures and potential deboronation.[5]

Proposed Synthetic Workflow

The synthesis is a straightforward N-acetylation of an aromatic amine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: N-Acetylation

This protocol is a self-validating system, where successful synthesis can be confirmed through the characterization methods outlined in the next section.

-

Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 4-Amino-3-nitrophenylboronic acid (e.g., 5.0 g) in an appropriate volume of an anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).[4]

-

Add 1.5 equivalents of a non-nucleophilic base, such as pyridine, to the solution to act as an acid scavenger.

-

In the dropping funnel, prepare a solution of 1.2 equivalents of acetic anhydride in the same anhydrous solvent.

-

-

Reaction Execution:

-

Cool the flask containing the amine solution to 0 °C using an ice bath.

-

Add the acetic anhydride solution dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

-

-

Purification and Isolation:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure this compound.

-

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. Arylboronic acids have a known tendency to form cyclic anhydrides (boroxines) upon dehydration, which can be monitored by these techniques.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect distinct aromatic proton signals, a singlet for the acetamido methyl protons (~2.2 ppm), and a broad singlet for the B(OH)₂ protons which may exchange with D₂O.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the acetamido group (~168-170 ppm), and the carbon atom attached to the boron, which will appear as a broad signal.

-

¹¹B NMR: A single, broad peak in the range of 28-30 ppm is characteristic of a trigonal planar arylboronic acid.

-

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight. The expected [M-H]⁻ or [M+H]⁺ ion should be observed.

-

Infrared (IR) Spectroscopy: Key vibrational bands to identify include the O-H stretch of the boronic acid (~3200-3400 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide (~1670 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess purity.

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound and can indicate the loss of water to form the boroxine anhydride.[6]

-

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry.

Core Building Block in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, especially for biaryl structures prevalent in pharmaceuticals.[7][8] this compound is an excellent substrate for these reactions.

Caption: Role of this compound in Suzuki-Miyaura coupling.

The acetamido and nitro groups can be strategically employed. For instance, the nitro group can be reduced to an amine post-coupling, providing a handle for further functionalization. This two-step approach allows for the rapid generation of diverse chemical libraries for screening.

Potential as an Enzyme Inhibitor Scaffold

Boronic acids are well-established as "warheads" for covalent, reversible inhibition of serine proteases and other enzymes.[9] The boron atom forms a stable, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of substrate hydrolysis.

In this context, the (3-Acetamido-4-nitrophenyl) moiety serves as the "recognition" element that directs the molecule to the enzyme's active site. The acetamido group can form crucial hydrogen bonds within the binding pocket, while the nitro-substituted phenyl ring can engage in π-stacking or other non-covalent interactions. This makes the molecule a promising starting point for developing targeted inhibitors for diseases ranging from cancer to inflammatory disorders.[2]

Fluorescent Probes and Biosensors

While less common for this specific substitution pattern, arylboronic acids are used in the design of fluorescent sensors, particularly for saccharides.[10] The boronic acid can reversibly bind to cis-diols, causing a change in the fluorescence of a nearby fluorophore. Although the primary utility of this compound is likely in synthetic chemistry, its potential in sensing applications should not be entirely discounted, especially if the nitro group is converted to other functionalities.

Conclusion

This compound represents a sophisticated and highly functionalized building block for advanced chemical synthesis. While its direct applications are not extensively documented, its molecular architecture provides a powerful platform for researchers in drug discovery and materials science. By leveraging established synthetic protocols and understanding the interplay of its functional groups, scientists can effectively utilize this compound to construct novel molecules with significant therapeutic or functional potential. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this valuable chemical entity in pioneering research endeavors.

References

-

Gormley, A. J., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC, NIH. Retrieved from [Link]

-

Gormley, A. J., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository. Retrieved from [Link]

-

Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. PubMed. Retrieved from [Link]

-

Akkoç, S., et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Retrieved from [Link]

-

SLS. (n.d.). 4-Amino-3-nitrophenylboronic a | 651621-1G | SIGMA-ALDRICH. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling reaction between phenylboronic acid and 4‐bromonitrobenzene... Retrieved from [Link]

-

Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Nitrophenylboronic Acid in Modern Drug Discovery. Retrieved from [Link]

-

Sňahnilová, P., et al. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. NIH. Retrieved from [Link]

-

Tsegah, K. A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Retrieved from [Link]

-

Galvão, T. L. P., et al. (2023). On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. Retrieved from [Link]

-

WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

Konc, R., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-アミノ-3-ニトロフェニルボロン酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of (3-Acetamido-4-nitrophenyl)boronic acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Multifunctional Boronic Acid

To the researchers, scientists, and drug development professionals delving into the applications of (3-Acetamido-4-nitrophenyl)boronic acid, this guide serves as a foundational pillar. In the realm of medicinal chemistry and organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a critical determinant of its utility, influencing everything from reaction kinetics to bioavailability.[1][2] The subject of this guide, this compound, is a molecule of significant interest, yet its solubility profile in organic solvents remains largely uncharacterized in public literature.

This document, therefore, deviates from a simple presentation of pre-existing data. Instead, it adopts the perspective of a senior application scientist, guiding you through a robust, first-principles approach to understanding, predicting, and experimentally determining the solubility of this compound. We will dissect the molecule's structural components, predict its interactions with various solvent classes, and provide detailed, field-proven protocols for empirical validation. Our objective is to equip you not just with data, but with a comprehensive methodology and the causal reasoning behind it.

Molecular Architecture and Its Implications for Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. Let us deconstruct this compound to forecast its behavior.

-

The Phenylboronic Acid Core: The boronic acid group, -B(OH)₂, is the cornerstone of this molecule's reactivity in cross-coupling reactions.[3] It is a Lewis acidic moiety capable of acting as a hydrogen bond donor (via the -OH groups) and potentially a weak acceptor.[1] A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can complicate solubility studies.[4][5] This equilibrium between the acid and its anhydride is solvent and temperature-dependent.[4]

-

The Acetamido Group (-NHCOCH₃): Positioned at the 3-carbon, the acetamido group introduces both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the amide and carbonyl oxygens). This functional group significantly increases the molecule's polarity and its capacity for strong intermolecular interactions, particularly with protic and polar aprotic solvents.

-

The Nitro Group (-NO₂): Located at the 4-carbon, the nitro group is a strong electron-withdrawing group and highly polar.[6][7] While it does not participate in hydrogen bonding as a donor, its oxygen atoms can act as hydrogen bond acceptors.[8][9] Its presence enhances the overall polarity of the molecule.[6]

The interplay of these three functional groups on a benzene ring results in a complex molecule with a high potential for a variety of intermolecular interactions. The relative positioning of the acetamido and nitro groups may also allow for intramolecular hydrogen bonding, which could influence crystal lattice energy and, consequently, solubility.

Predictive Solubility Analysis Across Solvent Classes

Based on the molecular architecture, we can logically predict the solubility of this compound in common organic solvents. The guiding principle is "like dissolves like."

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These solvents can effectively solvate the polar nitro and acetamido groups through dipole-dipole interactions. The carbonyl oxygen of DMF and the sulfoxide oxygen of DMSO are excellent hydrogen bond acceptors for the boronic acid and amide -OH and -NH protons. The high dielectric constant of these solvents helps to overcome the solute's crystal lattice energy. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents are strong hydrogen bond donors and acceptors, allowing for favorable interactions with all three functional groups of the target molecule. Solubility will likely be significant, though potentially less than in polar aprotic solvents if the solute-solute interactions in the crystal lattice are particularly strong. |

| Ethers | THF, 1,4-Dioxane | Moderate | As hydrogen bond acceptors, ethers can interact with the boronic acid and amide protons. Their moderate polarity should allow for some dissolution. Unsubstituted phenylboronic acid has been shown to have high solubility in ethers.[10] However, the highly polar nitro and acetamido groups may limit solubility compared to simpler boronic acids. |

| Ketones | Acetone, 2-Butanone | Moderate | Similar to ethers, ketones are effective hydrogen bond acceptors. Phenylboronic acid generally shows good solubility in ketones.[10] The polarity of acetone should be favorable for solvating the substituted phenyl ring. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | DCM has a moderate dipole moment but is not a hydrogen bond acceptor or donor. It is less effective at solvating the highly polar, hydrogen-bonding functional groups of the molecule. Some solubility is expected, but it is unlikely to be a primary choice for high-concentration solutions. |

| Non-polar Aromatic | Toluene, Benzene | Very Low | The large disparity in polarity between the highly polar solute and these non-polar solvents will result in poor solvation and, therefore, very low solubility. The π-π stacking interactions between the solvent and the phenyl ring of the solute will be insufficient to overcome the strong intermolecular forces within the solute's crystal lattice. |

| Non-polar Aliphatic | Hexane, Heptane | Insoluble | These solvents lack the polarity and hydrogen bonding capability to interact favorably with the solute. The energy required to break the solute-solute bonds will far exceed the energy gained from solute-solvent interactions. Phenylboronic acid itself has very low solubility in hydrocarbons.[10] |

Experimental Determination of Solubility: A Validating Protocol

Theoretical predictions require empirical validation. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound. The isothermal shake-flask method is a gold standard for solubility determination due to its reliability and direct measurement of equilibrium.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow for Solubility Determination

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Methodology

-

Preparation of Stock Solutions for HPLC Calibration:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a suitable solvent in which it is highly soluble (e.g., DMF or DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions to create a set of calibration standards (e.g., 5-6 points) covering the expected concentration range.

-

Analyze each standard by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation for Solubility Measurement:

-

To a series of vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. For crystalline organic compounds, 24 to 48 hours is typically adequate. A preliminary kinetic study can be performed to confirm the time to reach equilibrium.

-

-

Sampling and Analysis:

-

After equilibration, remove the vials from the shaker and let them stand in a temperature-controlled bath for at least 30 minutes to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any particulate matter.

-

Accurately dilute a known volume of the filtered supernatant with the mobile phase or a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Addressing the Boroxine Equilibrium Challenge

A significant challenge in working with boronic acids is their tendency to form boroxines (cyclic anhydrides) upon dehydration. This can affect solubility measurements, as you may be measuring the solubility of an equilibrium mixture of the boronic acid and its boroxine.

Caption: Reversible equilibrium between a boronic acid and its boroxine.

Mitigation and Awareness:

-

Solvent Choice: Be aware that this equilibrium is more shifted towards the boroxine in non-polar, aprotic solvents.

-

Analytical Method: HPLC analysis should ideally separate the boronic acid from the boroxine, though this can be challenging. If the peaks co-elute, the measured solubility will represent the total solubility of both species.

-

Consistency: The key is to maintain consistent experimental conditions (temperature, equilibration time, moisture content of the solvent) to ensure reproducible results. The reported solubility should be understood as that of the compound in its equilibrium state under the specified conditions.

Conclusion: A Framework for Practical Application

While direct, published solubility data for this compound is scarce, a systematic approach grounded in fundamental chemical principles provides a powerful predictive tool. This guide has established a logical framework for estimating solubility based on the compound's functional groups and has provided a detailed, self-validating experimental protocol for its empirical determination. For researchers in organic synthesis and drug development, this integrated approach of prediction and verification is essential for efficient process development, reaction optimization, and formulation design. By understanding the "why" behind the experimental choices, scientists can confidently navigate the solubility challenges posed by this and other complex, multifunctional molecules.

References

-

Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. In Chemistry LibreTexts. Available at: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4564–4571. Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Available at: [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. springer.com. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

-

Quora. (2019). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules? Available at: [Link]

-

ResearchGate. (n.d.). Solubility of Terephthalic Acid in Aqueous N-Methyl Pyrrolidone and N,N-Dimethyl Acetamide Solvents at (303.2 to 363.2) K. Available at: [Link]

-

Reddit. (2023). Solubility of Nitro Containing Molecules. Available at: [Link]

-

PubChem. (n.d.). 4-Nitrophenylboronic acid. Available at: [Link]

-

PubChem. (n.d.). 3-Nitrophenylboronic Acid. Available at: [Link]

-

Mediterranean Journal of Chemistry. (2017). Solubility of phenylboronic compounds in water. Available at: [Link]

-

ResearchGate. (n.d.). Solubility measurement, correlation and mixing properties of thioacetamide in fifteen pure solvents. Available at: [Link]

-

Royal Society of Chemistry. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of 4‐nitrophenylboronic acid (4). Available at: [Link]

-

PubChem. (n.d.). 4-Acetylphenylboronic acid. Available at: [Link]

-

Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(4), 557. Available at: [Link]

-

Chemsrc. (n.d.). (4-Nitrophenyl)boronic acid. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

-

Anderson, M. S., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 543. Available at: [Link]

-

Al-Ghamdi, K. M. (2023). The Essential of the Solubility for Drug Action. Crimson Publishers. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. svedbergopen.com [svedbergopen.com]

- 8. quora.com [quora.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Versatility of Arylboronic Acids in Modern Chemistry

An In-Depth Technical Guide to (3-Acetamido-4-nitrophenyl)boronic acid: Synthesis, Properties, and Applications

Boronic acids and their derivatives have become indispensable tools in the landscape of organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for constructing complex molecular architectures.[1][2][3] First synthesized in 1860, these organoboron compounds are most famously utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][4] In the pharmaceutical realm, the unique ability of the boronic acid moiety to form reversible covalent bonds with active site nucleophiles has led to the development of successful drugs, including the proteasome inhibitor bortezomib (Velcade®) and the β-lactamase inhibitor vaborbactam.[1][3][5]

This guide focuses on a specific, functionally rich derivative: This compound . This molecule is distinguished by the presence of three key functional groups on the phenyl ring:

-

The Boronic Acid Group [-B(OH)₂]: The reactive center for cross-coupling reactions and the key pharmacophore for interacting with biological targets.

-

The Acetamido Group [-NHC(O)CH₃]: An electron-donating group that can also participate in hydrogen bonding, influencing both the electronic properties of the ring and its binding affinity to biomolecules.

-

The Nitro Group [-NO₂]: A strong electron-withdrawing group that significantly modulates the acidity and reactivity of the boronic acid and can be a precursor for an amino group.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and potential applications of this valuable chemical entity.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogs like 3- and 4-nitrophenylboronic acid. The electron-withdrawing nitro group generally decreases the pKa of the boronic acid, making it more acidic than unsubstituted phenylboronic acid.[1]

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 4-Nitrophenylboronic acid[6][7] | 3-Nitrophenylboronic acid[8] |

| Molecular Formula | C₈H₉BN₂O₅ | C₆H₆BNO₄ | C₆H₆BNO₄ |

| Molecular Weight | 224.0 g/mol | 166.93 g/mol | 166.93 g/mol |

| Appearance | Predicted: Off-white to yellow solid | Solid | Solid |

| Melting Point | Not available | 285-290 °C (decomposes) | Not available |

| Solubility | Predicted: Soluble in methanol, DMF, DMSO; slightly soluble in water | Slightly soluble in water | Not available |

| pKa | Predicted: Lower than phenylboronic acid (~8.8) due to nitro group | Lower than phenylboronic acid | Lower than phenylboronic acid |

Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The aromatic region would show a distinct pattern of signals corresponding to the three protons on the substituted ring. The chemical shifts would be influenced by the directing effects of the acetamido and nitro groups. A singlet for the acetyl methyl group and a broad singlet for the N-H proton would also be expected.

-

¹³C NMR Spectroscopy: Will confirm the presence of eight distinct carbon environments, including the carbon attached to the boron atom, which typically appears in the 130-140 ppm range.

-

¹¹B NMR Spectroscopy: This technique is particularly useful for studying boronic acids. A signal in the range of 28-30 ppm is characteristic of a trigonal planar arylboronic acid.[9] This chemical shift changes upon complexation or changes in pH, providing insight into the compound's acidity and binding properties.[9]

-

FT-IR Spectroscopy: Characteristic vibrational bands would be observed for the O-H stretch of the boronic acid, the N-H stretch and C=O stretch (Amide I band) of the acetamido group, and the asymmetric and symmetric stretches of the nitro group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Synthesis Pathway

Proposed Synthetic Route

The proposed multi-step synthesis involves acetylation, radical bromination, and a subsequent palladium-catalyzed borylation reaction.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of 2-Amino-4-nitrotoluene

-

Rationale: The amino group is protected as an acetamide to prevent side reactions in subsequent steps and to introduce the desired acetamido functionality.

-

Procedure:

-

Dissolve 2-amino-4-nitrotoluene (1.0 eq) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into cold 1M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetamido-4-nitrotoluene.

-

Step 2: Benzylic Bromination

-

Rationale: The methyl group is converted to a bromomethyl group, which is a suitable substrate for the subsequent borylation reaction. N-Bromosuccinimide (NBS) with a radical initiator (AIBN) is the standard reagent for this transformation.

-

Procedure:

-

Dissolve 2-acetamido-4-nitrotoluene (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once complete, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate.

-

Purify the crude product by recrystallization or column chromatography to obtain 1-(bromomethyl)-2-acetamido-4-nitrobenzene.

-

Step 3: Miyaura Borylation

-

Rationale: This palladium-catalyzed reaction is a highly efficient method for converting organic halides into boronate esters.[10] Bis(pinacolato)diboron (B₂pin₂) is used to install the boronic acid precursor.

-

Procedure:

-

To an oven-dried flask, add the bromomethyl intermediate (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc, 3.0 eq), and Pd(dppf)Cl₂ (3 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Add anhydrous dioxane via syringe and heat the mixture to 80-90 °C for 12-16 hours.

-

Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify by column chromatography to isolate the this compound pinacol ester.

-

Step 4: Deprotection to the Boronic Acid

-

Rationale: The pinacol ester protecting group is cleaved to yield the final free boronic acid. This is typically achieved under mild oxidative or hydrolytic conditions.

-

Procedure:

-

Dissolve the pinacol ester (1.0 eq) in a mixture of acetone and water.

-

Add sodium periodate (NaIO₄, 3.0 eq) and ammonium acetate (NH₄OAc, 1.2 eq).

-

Stir vigorously at room temperature for 4-8 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

-

Key Applications in Research and Development

The trifunctional nature of this molecule makes it a highly valuable building block for creating diverse and complex chemical structures.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, which forms a new C-C bond between the boronic acid and an organohalide (or triflate).[4][11] This reaction is fundamental to the synthesis of biaryl compounds, which are prevalent scaffolds in many approved drugs and agrochemicals.[10]

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][12]

-